

"2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl" properties

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Compound of Interest

Compound Name:	2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl
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An In-Depth Technical Guide to 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl

Introduction: A Versatile Building Block in Modern Synthesis

2-Amino-4-(isopropoxycarbonyl)phenylboronic acid hydrochloride is a specialized bifunctional organic compound that has garnered significant interest within the fields of medicinal chemistry and materials science. As an ortho-amino substituted arylboronic acid, it serves as a valuable building block, primarily in palladium-catalyzed cross-coupling reactions. Its structure incorporates three key features: a boronic acid moiety for carbon-carbon bond formation, an amino group that can be used for further functionalization or to modulate electronic properties, and an isopropoxycarbonyl group which influences solubility and reactivity.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core properties, synthesis, handling, and application of this reagent. We will delve into the mechanistic underpinnings of its most common reactions, offer field-proven experimental protocols, and discuss the critical aspects of its characterization and storage to ensure experimental success and reproducibility.

Physicochemical and Structural Properties

The utility of a chemical reagent is fundamentally dictated by its physical and chemical properties. 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid HCl is a solid material whose characteristics are summarized below. Understanding these properties is crucial for selecting appropriate solvents, reaction conditions, and analytical methods.

Property	Value	Source(s)
CAS Number	1150114-64-9	[1] , [2]
Molecular Formula	C ₁₀ H ₁₅ BCINO ₄	[1] , [2]
Molecular Weight	259.49 g/mol	[2]
IUPAC Name	(2-amino-4-propan-2- yloxycarbonylphenyl)boronic acid;hydrochloride	[1]
Appearance	Typically a white to off-white solid	[3]
Purity	Commercially available with ≥95% purity	[1]
Canonical SMILES	CC(C)OC(=O)C1=CC=C(B(O) O)C(N)=C1.Cl	[1]
InChI Key	VMZVJIYHNDCEDU- UHFFFAOYSA-N	[1]

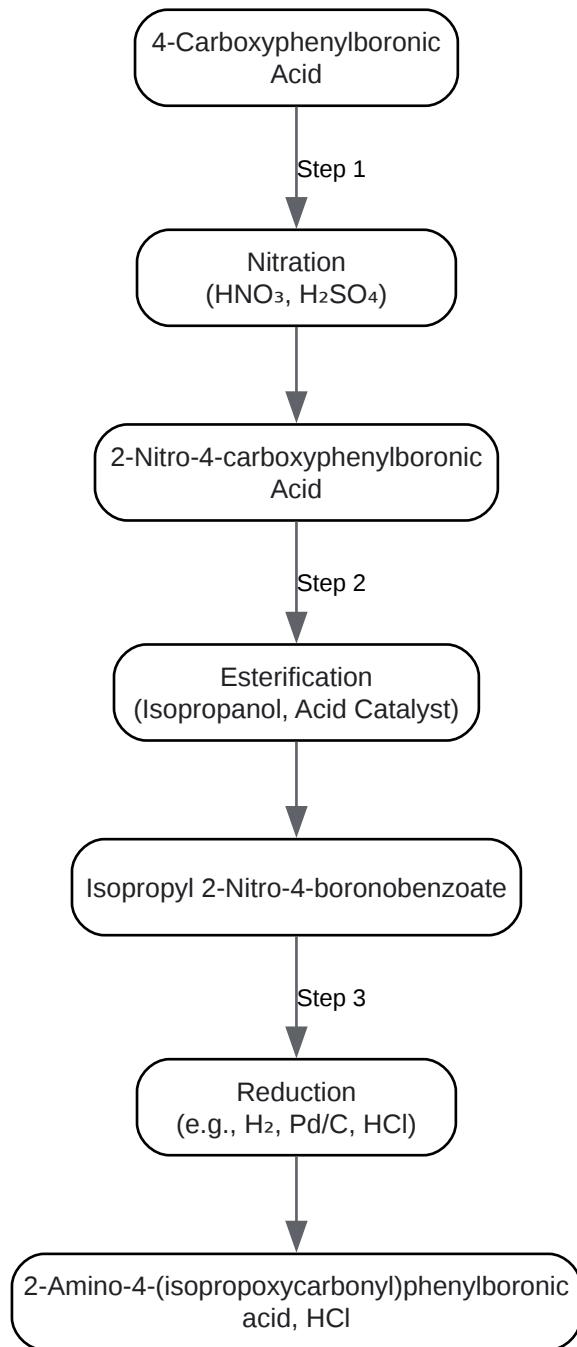
Boronic acids, in general, are mild Lewis acids.[\[4\]](#) The presence of the amino group and the ester functionality on the phenyl ring of this specific molecule modulates the electronic properties of the boronic acid, which can influence its reactivity in cross-coupling reactions.

Synthesis and Purification

While 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid HCl is commercially available, understanding its synthesis provides valuable context for its stability and potential impurities. A common synthetic strategy for related aminophenylboronic acids involves a multi-step process starting from a readily available precursor like 4-carboxyphenylboronic acid.[\[5\]](#)

Logical Workflow for Synthesis

The synthesis can be logically broken down into three primary stages: regioselective nitration, esterification of the carboxylic acid, and subsequent reduction of the nitro group to the amine.



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Caption: A general three-step workflow for synthesizing the target compound.

Experimental Protocol: Synthesis

This protocol is a representative example based on established chemical transformations for similar molecules.[\[5\]](#)

Step 1: Nitration of 4-Carboxyphenylboronic Acid

- To a flask maintained at 0-10°C, slowly add concentrated sulfuric acid.
- With vigorous stirring, add 4-carboxyphenylboronic acid in portions, ensuring the temperature remains controlled.
- Add fuming nitric acid dropwise to the cooled mixture.
- Allow the reaction to proceed for 2-3 hours at 0-10°C. Monitor completion using Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into ice water to precipitate the product.
- Filter the resulting solid, wash with cold water, and dry to yield 2-nitro-4-carboxyphenylboronic acid.
 - Causality: The ortho- and para-directing carboxylic acid group and the meta-directing boronic acid group favor nitration at the position ortho to the carboxylic acid. Using cold conditions minimizes side reactions.

Step 2: Esterification

- Suspend the 2-nitro-4-carboxyphenylboronic acid in isopropanol.
- Add a catalytic amount of a strong acid (e.g., sulfuric acid) to act as a dehydrating agent.
- Heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC.
- After completion, cool the reaction mixture and remove the solvent under reduced pressure.
- The crude product, isopropyl 2-nitro-4-boronobenzoate, can be purified by crystallization or used directly in the next step.

- Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by isopropanol.

Step 3: Catalytic Hydrogenation (Reduction)

- Dissolve the crude isopropyl 2-nitro-4-boronobenzoate in a suitable solvent like methanol or ethyl acetate.
- Add a catalytic amount of 10% Palladium on Carbon (Pd/C) and concentrated hydrochloric acid.
- Place the reaction vessel under an atmosphere of hydrogen gas (1-3 atm).
- Maintain the reaction at 30-50°C for 8-10 hours with vigorous stirring.
- Filter the reaction mixture through celite to remove the Pd/C catalyst.
- Evaporate the solvent. The resulting solid can be triturated with a solvent like ethyl acetate to induce crystallization.
- Filter and dry the solid to obtain the final product, 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid hydrochloride.
 - Causality: The palladium catalyst facilitates the reduction of the nitro group to an amine using hydrogen gas. The presence of HCl ensures the formation of the hydrochloride salt, which often improves the stability and crystallinity of the final product.

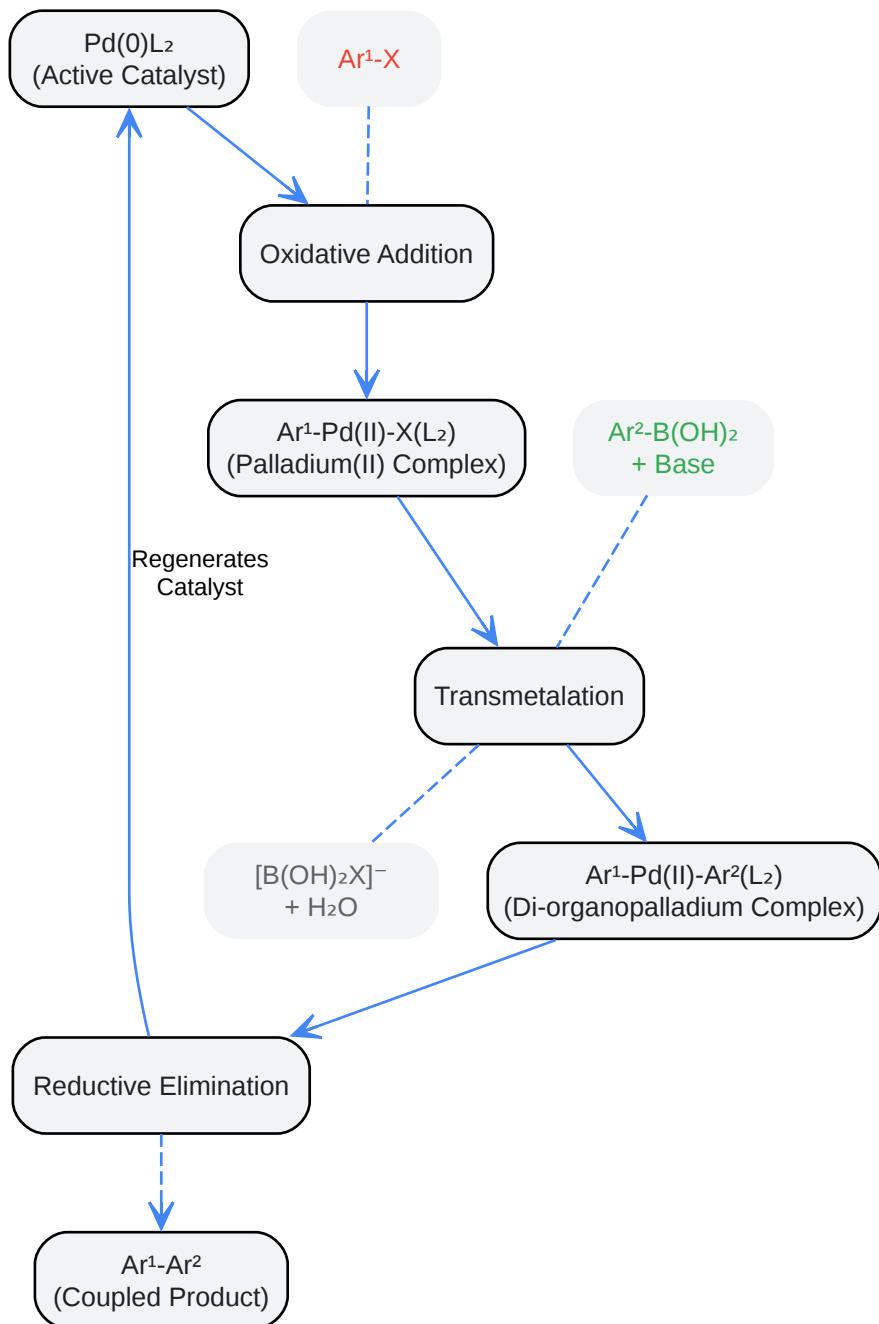
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for this reagent is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.^[6] This reaction is a cornerstone of modern organic synthesis, particularly in the construction of biaryl and vinyl-aryl structures prevalent in pharmaceuticals.^[7]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:[6]

- Oxidative Addition: A low-valent palladium(0) catalyst reacts with an organohalide ($\text{Ar}^1\text{-X}$) to form a palladium(II) complex.
- Transmetalation: The organic group from the boronic acid (Ar^2) is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base.[8] The base converts the boronic acid to a more nucleophilic boronate species, facilitating the transfer.
- Reductive Elimination: The two organic groups (Ar^1 and Ar^2) on the palladium complex couple and are eliminated as the final product ($\text{Ar}^1\text{-Ar}^2$), regenerating the palladium(0) catalyst which re-enters the catalytic cycle.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Suzuki-Miyaura Coupling

This protocol provides a general procedure that serves as a starting point for optimization.

Materials:

- **2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl (1.1 eq)**
- Aryl or vinyl halide/triflate (1.0 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , 2-3 eq)
- Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a dry reaction flask, add the aryl halide, the boronic acid, and the base.
- Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. This is critical to prevent oxidation of the $\text{Pd}(0)$ catalyst.
- Add the palladium catalyst and any additional ligands under a positive pressure of inert gas.
- Add the degassed solvent system via syringe.
- Heat the reaction mixture with stirring (typically 80-110°C) for 2-16 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Perform an aqueous workup: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Analytical Characterization

Confirming the purity and identity of boronic acids and their reaction products is essential.

Several analytical techniques are employed, each with specific considerations.

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR are used to confirm the structure of the molecule.
- High-Performance Liquid Chromatography (HPLC): HPLC is widely used for purity assessment.^[7] However, boronic acids can be challenging to analyze by reversed-phase HPLC due to potential on-column degradation or poor retention.^{[9][10]} Method development often requires screening different columns and mobile phase conditions, sometimes using high pH to stabilize the boronate form.^[10]
- Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for monitoring reactions and identifying products. UPLC-MS methods can provide high-throughput analysis.^{[11][12]} It is important to optimize MS parameters to minimize the in-source formation of boroxines (cyclic trimers formed by dehydration), which can complicate mass spectra interpretation.^[11]

Handling, Storage, and Safety

Proper handling and storage are paramount to maintain the chemical integrity of boronic acids.
^[13]

- Stability: Boronic acids are generally more stable than many other organometallic reagents but are susceptible to certain decomposition pathways.^[3]
 - Protodeboronation: Cleavage of the carbon-boron bond, especially in harsh acidic or basic aqueous conditions.^[14]
 - Oxidation: Degradation in the presence of strong oxidizing agents.^[14]
 - Boroxine Formation: In the solid state or under anhydrous conditions, three molecules can dehydrate to form a stable six-membered boroxine ring. This is often a reversible process.^[14]
- Storage:

- Store in a cool, dry, well-ventilated area away from incompatible substances.[13]
- Keep containers tightly sealed to protect from moisture, as the compound can be hygroscopic.[15]
- For long-term storage, refrigeration under an inert atmosphere is recommended.
- Safety:
 - Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
 - Handle in a well-ventilated fume hood to avoid inhalation of dust.
 - Consult the Safety Data Sheet (SDS) for specific hazard information.

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